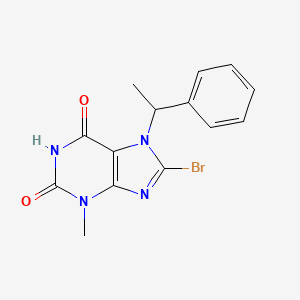
5-(Tributylstannyl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tributylstannyl)pyridine-3-carbaldehyde: is an organotin compound with the molecular formula C18H31NOSn It is a derivative of pyridine, where the 5-position of the pyridine ring is substituted with a tributylstannyl group, and the 3-position is substituted with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tributylstannyl)pyridine-3-carbaldehyde typically involves the stannylation of pyridine derivatives. One common method is the reaction of pyridine-3-carbaldehyde with tributyltin hydride in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(Tributylstannyl)pyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tributylstannyl group can participate in Stille cross-coupling reactions, where it is replaced by various organic groups in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Palladium catalysts are typically used in Stille cross-coupling reactions.
Major Products:
Oxidation: 5-(Tributylstannyl)pyridine-3-carboxylic acid.
Reduction: 5-(Tributylstannyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the organic group introduced.
Scientific Research Applications
Chemistry: 5-(Tributylstannyl)pyridine-3-carbaldehyde is used as a building block in organic synthesis. Its stannyl group allows for versatile modifications through cross-coupling reactions, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine: While specific biological applications are not well-documented, compounds with similar structures are often explored for their potential biological activity. The aldehyde group can be used to form Schiff bases, which are known for their biological activity.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these compounds.
Mechanism of Action
The mechanism of action of 5-(Tributylstannyl)pyridine-3-carbaldehyde primarily involves its reactivity due to the presence of the aldehyde and stannyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the stannyl group can undergo transmetalation in cross-coupling reactions. These reactions allow the compound to act as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
- 3-Methyl-5-(tributylstannyl)pyridine
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
- 5-Chloro-3-(tributylstannyl)pyridine
Comparison: 5-(Tributylstannyl)pyridine-3-carbaldehyde is unique due to the presence of both an aldehyde and a stannyl group on the pyridine ring. This dual functionality allows for a wider range of chemical reactions compared to similar compounds that may only have one functional group. The presence of the aldehyde group provides additional reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C18H31NOSn |
|---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
5-tributylstannylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |
InChI Key |
JZRSFXHYBYDTDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)





![3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12049975.png)
![N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049986.png)


![(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B12050010.png)


